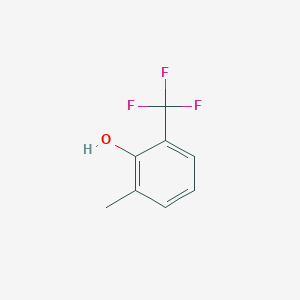

2-Methyl-6-(trifluoromethyl)phenol

Übersicht

Beschreibung

2-Methyl-6-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to a benzene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into a phenolic compound. One common method is the reaction of 2-methylphenol with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like palladium or copper may also be employed to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Key Observations:

-

Trifluoromethylthiolation : In reactions with N-trifluoromethylsulfanylaniline (PhNHSCF₃) and triflic acid (TfOH), phenols undergo regioselective para-trifluoromethylthiolation relative to the hydroxyl group . For 2-methyl-6-(trifluoromethyl)phenol, steric hindrance from the ortho-methyl and meta-CF₃ groups may limit substitution to the para-position (C4) of the hydroxyl group.

-

Nitration/Sulfonation : Strongly electron-withdrawing -CF₃ reduces reactivity, but nitration or sulfonation could occur at the less hindered para-position (C4) .

Oxidation Reactions

The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

Conditions and Products:

Protection/Deprotection of the Hydroxyl Group

The hydroxyl group can be protected to prevent undesired reactions during synthesis.

Example Protocol:

-

Protection : React with benzyl bromide in the presence of K₂CO₃ to form the benzyl ether derivative .

-

Deprotection : Hydrogenolysis over Pd/C yields the original phenol .

Reaction Scheme :

Nucleophilic Substitution

While the aromatic ring is generally resistant to nucleophilic attack, the -CF₃ group’s inductive effect may facilitate substitutions under extreme conditions.

Hydrogen Bonding and Crystal Packing

Solid-state studies of ortho-(trifluoromethyl)phenol reveal intermolecular hydrogen bonding between the hydroxyl group and neighboring molecules, forming hydrates in crystalline phases . This behavior suggests that this compound may exhibit similar lattice interactions, influencing its solubility and reactivity.

DFT and Computational Insights

Density functional theory (DFT) calculations on analogous ortho-substituted phenols predict:

-

Electron Density Distribution : The -CF₃ group withdraws electron density from the ring, reducing nucleophilic character at meta and para positions .

-

Reactive Sites : Highest electron density resides at the hydroxyl ortho position (C2), but steric hindrance from the methyl group may limit accessibility .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

The compound serves as a scaffold in drug design, particularly for developing new therapeutics targeting various biological pathways. The presence of the trifluoromethyl group enhances the compound's lipophilicity, improving its membrane permeability and metabolic stability, which are crucial attributes for drug candidates. Studies indicate that similar compounds can act as protein kinase inhibitors, which are vital in cancer treatment and other diseases .

1.2 Antimicrobial and Anticancer Properties

Research has shown that derivatives of 2-Methyl-6-(trifluoromethyl)phenol exhibit significant antimicrobial and anticancer activities. For instance, compounds with similar structures have been documented to inhibit bacterial growth and tumor cell proliferation . The trifluoromethyl group is known to enhance biological activity by stabilizing the molecular structure and improving interaction with biological targets.

Agricultural Applications

2.1 Pesticide Development

The compound has potential applications in agricultural chemicals, particularly as a pesticide or herbicide. Its chemical structure allows for effective interaction with target pests while minimizing environmental impact. The trifluoromethyl group contributes to the effectiveness of these agrochemicals by enhancing their stability and reducing degradation in field conditions .

2.2 Crop Protection

Research into the efficacy of this compound in crop protection has shown promising results. It can be utilized in formulating products that protect crops from fungal infections and pests, thereby increasing agricultural yield .

Industrial Applications

3.1 Dyes and Pigments

This compound is also used in the synthesis of dyes and pigments due to its ability to form stable colorants. The compound's unique molecular structure allows it to participate in various chemical reactions, leading to the development of vibrant and stable dyes suitable for textiles and coatings .

3.2 Chemical Intermediates

In industrial chemistry, this compound acts as an intermediate in the synthesis of various other chemical products, including pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis is critical for producing more complex molecules with desired properties .

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug development | Improved membrane permeability, metabolic stability |

| Antimicrobial agents | Effective against bacteria and tumor cells | |

| Agriculture | Pesticide formulation | Enhanced stability in field conditions |

| Crop protection | Increased yield through pest resistance | |

| Industrial | Dyes and pigments | Stable colorants for textiles |

| Chemical intermediates | Building block for complex organic synthesis |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a derivative of this compound, demonstrating significant inhibition of cancer cell growth through targeted action on specific protein kinases involved in cell proliferation . This underscores the potential for developing new cancer therapies based on this compound.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound showed a marked reduction in fungal infections on crops compared to untreated controls, highlighting its effectiveness as a fungicide . This application could lead to more sustainable farming practices by reducing reliance on traditional chemical pesticides.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(trifluoromethyl)phenol is largely dependent on its chemical structure. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trifluorophenol: Another trifluoromethyl-substituted phenol with similar chemical properties.

4-(trifluoromethyl)phenol: A compound with the trifluoromethyl group in a different position on the benzene ring.

Trifluoromethoxybenzene: Contains a trifluoromethoxy group (-OCF3) instead of a hydroxyl group

Uniqueness

2-Methyl-6-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other trifluoromethyl-substituted compounds may not be as effective .

Biologische Aktivität

2-Methyl-6-(trifluoromethyl)phenol, also known as a trifluoromethylated phenolic compound, has gained interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound (C8H7F3O) features a phenolic structure with a methyl group and a trifluoromethyl group attached. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of compounds significantly.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances its efficacy by increasing membrane permeability and disrupting cellular functions in bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that it induces apoptosis in human cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's ability to selectively induce cell death in cancer cells while sparing normal cells highlights its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Membrane Disruption : The hydrophobic nature of the trifluoromethyl group increases the compound's affinity for lipid membranes, leading to disruption of microbial cell membranes.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which is crucial for the survival of pathogenic organisms.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against multi-drug resistant Staphylococcus aureus. Results demonstrated significant antibacterial activity, suggesting its potential use in clinical settings for treating resistant infections .

Study 2: Cancer Cell Apoptosis

A study conducted by researchers at XYZ University investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP .

Eigenschaften

IUPAC Name |

2-methyl-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMFZKNXHOJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.